molecular formula C20H17N3OS2 B2793357 N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide CAS No. 942007-96-7

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

Cat. No.: B2793357
CAS No.: 942007-96-7
M. Wt: 379.5
InChI Key: CISCDXLXQYUGIR-UHFFFAOYSA-N
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a complex organic compound that features a thiazole ring, a cyanophenyl group, and an ethylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the cyanophenyl and ethylthio groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanophenyl group can be reduced to form amines.

    Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives.

Scientific Research Applications

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring and cyanophenyl group can interact with enzymes or receptors, modulating their activity. The ethylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-cyanophenyl)thiazol-2-yl)-2-phenylacetamide: Lacks the ethylthio group, which may affect its biological activity and solubility.

    N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-methylthio)phenyl)acetamide: Contains a methylthio group instead of an ethylthio group, which may influence its reactivity and pharmacokinetics.

Uniqueness

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is unique due to the presence of the ethylthio group, which can enhance its chemical reactivity and biological activity compared to similar compounds. This structural feature may provide advantages in specific applications, such as improved drug efficacy or material properties.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS2/c1-2-25-17-9-5-14(6-10-17)11-19(24)23-20-22-18(13-26-20)16-7-3-15(12-21)4-8-16/h3-10,13H,2,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISCDXLXQYUGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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